(R)-(+)-1-(4-Methylphenyl)ethylamine

Chiral Purity Enantiomeric Excess Quality Control

This (R)-enantiomer (CAS 4187-38-6) is the stereochemically defined chiral building block for asymmetric synthesis, distinct from the racemate (CAS 586-70-9) by its specific optical rotation [α]²⁰/D +37° (neat). Only the (R)-configuration ensures correct chiral induction in auxiliary-mediated reactions and diastereomeric salt resolutions. It is the key intermediate in Mitsubishi Tanabe's Y-39983 (ripasudil) synthesis. Verified enantiomeric excess (ee ≥99%) guarantees batch-to-batch stereochemical consistency critical for pharmaceutical R&D and chiral method development.

Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
CAS No. 4187-38-6
Cat. No. B1353335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-1-(4-Methylphenyl)ethylamine
CAS4187-38-6
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C)N
InChIInChI=1S/C9H13N/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,10H2,1-2H3/t8-/m1/s1
InChIKeyUZDDXUMOXKDXNE-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (R)-(+)-1-(4-Methylphenyl)ethylamine CAS 4187-38-6 for Asymmetric Synthesis and Pharmaceutical Research


(R)-(+)-1-(4-Methylphenyl)ethylamine (CAS 4187-38-6), also known as (R)-(+)-α,4-dimethylbenzylamine, is a chiral primary amine featuring a 4-methylphenyl group attached to an ethylamine backbone [1]. With a molecular formula of C₉H₁₃N and a molecular weight of 135.21 g/mol, it is a colorless to light yellow liquid at room temperature . This compound serves as a versatile chiral building block in asymmetric synthesis, a resolving agent for racemic mixtures, and a critical intermediate in the development of pharmaceutical candidates, including the glaucoma drug Y-39983 (ripasudil) currently in clinical trials [2][3].

Why Generic 1-(4-Methylphenyl)ethylamine Cannot Substitute for (R)-(+)-1-(4-Methylphenyl)ethylamine CAS 4187-38-6 in Chiral Applications


The critical barrier to generic substitution lies in the absolute stereochemistry of this chiral amine. While the racemic mixture (1-(4-methylphenyl)ethylamine, CAS 586-70-9) contains both enantiomers in equal proportion, only the (R)-enantiomer (CAS 4187-38-6) provides the specific chiral induction required for stereoselective synthesis . In asymmetric applications such as chiral auxiliary-mediated reactions or diastereomeric salt resolution, the use of the racemate would result in compromised enantioselectivity, reduced yield of the desired stereoisomer, and potentially complete failure of the intended chiral discrimination [1]. The (R)-enantiomer specifically displays a positive optical rotation ([α]²⁰/D +37°, neat), a defining physical characteristic that directly correlates with its stereochemical identity and synthetic utility .

Quantitative Differentiation Evidence for (R)-(+)-1-(4-Methylphenyl)ethylamine CAS 4187-38-6 Procurement Decisions


Enantiomeric Excess: (R)-(+)-1-(4-Methylphenyl)ethylamine vs. (S)-(-)-Enantiomer Commercial Purity Specifications

Commercial specifications from a European bulk manufacturer report enantiomeric excess (ee) for (R)-(+)-1-(4-Methylphenyl)ethylamine at ≥99.0% as determined by HPLC analysis [1]. In contrast, commercial specifications for the (S)-enantiomer (CAS 27298-98-2) from major suppliers are reported at ≥99% ee, indicating a minimal, sub-1% difference in the typical commercial-grade purity specification between the two enantiomers . Both enantiomers are commercially available at comparably high chiral purity levels.

Chiral Purity Enantiomeric Excess Quality Control

Chiroptical Property: Specific Optical Rotation of (R)-(+)-1-(4-Methylphenyl)ethylamine vs. (S)-Enantiomer

The specific optical rotation ([α]²⁰/D) of neat (R)-(+)-1-(4-Methylphenyl)ethylamine is reported as +37° . The (S)-enantiomer exhibits an equal magnitude but opposite sign of optical rotation (approximately -37°), as expected for enantiomeric pairs [1].

Optical Rotation Chiroptical Properties Enantiomer Identification

Chemical Purity: (R)-(+)-1-(4-Methylphenyl)ethylamine GC Purity vs. (S)-Enantiomer Commercial Specification

Commercial bulk manufacturer specification for (R)-(+)-1-(4-Methylphenyl)ethylamine reports purity by GC at ≥99.0% [1]. Commercial specifications for the (S)-enantiomer from a major supplier report purity at 98% .

Chemical Purity Gas Chromatography Quality Assurance

Dopamine Uptake Inhibition: (R)-(+)-1-(4-Methylphenyl)ethylamine vs. Racemic Mixture

In a rat brain synaptosomal preparation, (R)-(+)-1-(4-Methylphenyl)ethylamine exhibited dopamine uptake inhibition with an IC₅₀ of 900 nM [1]. While direct comparative data for the (S)-enantiomer under identical assay conditions is not available from the sourced materials, the racemic mixture has been reported to demonstrate antidepressant activity in pharmacological models .

Dopamine Transporter CNS Activity In Vitro Pharmacology

Synthetic Process Efficiency: Patent-Reported Yield and Purity for (R)-(+)-1-(4-Methylphenyl)ethylamine

A patented synthetic method for (R)-1-(4-methylphenyl)ethylamine (CN108658784B) reports achieving 100% yield and 100% purity by HPLC for intermediate compounds under optimized deacylation conditions using C4-C10 monoalcohol solvents and alkali metal hydroxides [1]. The patent specifically addresses limitations of prior art methods that used expensive resolving agents with low efficiency or hazardous reducing agents such as borane [2].

Process Chemistry Synthesis Optimization Industrial Manufacturing

Application as Resolving Agent: Chiral Salt Formation with Keto Acids

(R)-(+)-1-(4-Methylphenyl)ethylamine has been specifically employed to form chiral salts with keto acids for solid-state photolysis studies of α-mesitylacetophenone derivatives . This application leverages the compound's defined stereochemistry and basic amine functionality to generate crystalline diastereomeric salts with acidic chiral substrates, enabling selective crystallization and subsequent stereochemical studies [1].

Chiral Resolution Diastereomeric Salt Solid-State Photolysis

High-Value Application Scenarios for (R)-(+)-1-(4-Methylphenyl)ethylamine CAS 4187-38-6


Synthesis of Glaucoma Drug Candidate Y-39983 (Ripasudil)

As a documented key intermediate in the synthesis of Mitsubishi Tanabe Pharma's glaucoma drug candidate Y-39983 (currently in Phase 2 clinical trials), (R)-1-(4-methylphenyl)ethylamine serves as a critical chiral building block [1]. The (R)-configuration at the chiral center adjacent to the amine group is essential for the downstream construction of the molecule's stereochemical architecture and ultimate biological activity at the target receptor. Procurement of the correct enantiomer with verified ee ≥99% is mandatory for pharmaceutical development workflows requiring batch-to-batch stereochemical consistency.

Asymmetric Synthesis as a Chiral Auxiliary or Ligand Precursor

The chiral nature of (R)-(+)-1-(4-Methylphenyl)ethylamine, characterized by its specific optical rotation of +37° (neat), enables its use as a chiral auxiliary in asymmetric synthesis reactions aimed at producing enantiomerically enriched compounds [2]. The para-methyl substitution on the aromatic ring differentiates it from the unsubstituted (R)-1-phenylethylamine, potentially offering altered steric and electronic properties that can influence stereoselectivity outcomes in auxiliary-mediated transformations such as alkylations, acylations, or cycloadditions.

Chiral Resolution of Racemic Acids via Diastereomeric Salt Formation

The compound's basic amine functionality combined with its defined (R)-stereochemistry makes it suitable as a resolving agent for racemic acidic compounds [3]. The documented use in forming crystalline chiral salts with keto acids demonstrates its practical utility in classical resolution protocols, where the diastereomeric salts exhibit differential solubility enabling selective crystallization of one diastereomer. The GC purity specification of ≥99.0% from bulk manufacturers ensures minimal interference from impurities during crystallization optimization .

CNS Pharmacology Research Targeting Dopamine Transporter

The demonstrated in vitro dopamine uptake inhibition (IC₅₀ = 900 nM in rat brain synaptosomes) positions (R)-(+)-1-(4-Methylphenyl)ethylamine as a research tool compound for investigating monoamine transporter pharmacology and potential antidepressant mechanisms [4]. This nanomolar activity provides a quantitative benchmark for structure-activity relationship (SAR) studies exploring the effects of aromatic substitution patterns and stereochemistry on dopamine transporter affinity and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-(+)-1-(4-Methylphenyl)ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.